

# An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of ORIC-114

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## Compound of Interest

Compound Name: Antitumor agent-114

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## Abstract

ORIC-114 is an investigational, orally bioavailable, irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with high potency against exon 20 insertion mutations.[1] These mutations are known oncogenic drivers in various solid tumors, most notably non-small cell lung cancer (NSCLC), and are associated with a poor prognosis and resistance to standard EGFR tyrosine kinase inhibitors.[2] ORIC-114 is designed to be a brain-penetrant agent, addressing the significant unmet need in patients who develop central nervous system (CNS) metastases.[1][2] This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of ORIC-114, detailing its mechanism of action, potency, and preliminary clinical activity.

## Introduction

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation. Exon 20 insertion mutations in EGFR and HER2 lead to constitutive activation of the receptor, driving oncogenesis.[2] ORIC-114 was specifically designed to overcome the steric hindrance that renders these mutations resistant to approved EGFR inhibitors.[2] Its irreversible binding to the target and high

selectivity, coupled with its ability to cross the blood-brain barrier, position it as a promising therapeutic candidate.<sup>[1]</sup>

## Mechanism of Action and Signaling Pathway

ORIC-114 irreversibly binds to the cysteine residue (C797) in the ATP-binding pocket of EGFR and HER2 with exon 20 insertion mutations. This covalent modification blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways responsible for tumor growth and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

**Caption:** ORIC-114 inhibits EGFR/HER2 signaling pathways.

## Pharmacokinetics

### Preclinical Pharmacokinetics

Preclinical studies in mice have demonstrated that ORIC-114 has excellent brain penetration, a critical feature for treating CNS metastases. After oral administration of a 10 mg/kg dose, ORIC-114 achieved a high ratio of free (unbound) drug in the brain compared to plasma.<sup>[3]</sup>

Parameter	Value	Species	Dose
Free Unbound Brain/Plasma Ratio	High	Mouse	10 mg/kg PO

### Clinical Pharmacokinetics

In the Phase 1b dose-escalation study (NCT05315700), ORIC-114 exhibited a favorable pharmacokinetic profile in patients with advanced solid tumors.<sup>[4][5]</sup>

Parameter	Value	Dosing
Half-life ( $t_{1/2}$ )	~10-15 hours	Once Daily (QD)
Exposure	Dose-proportional increase	N/A
Variability	Low intra-cohort	N/A

The half-life of approximately 10-15 hours supports once-daily dosing.[5] Pharmacokinetic data showed a dose-proportional increase in exposure with low variability among patients within the same dose cohort.[5]

## Pharmacodynamics

### Preclinical Potency and Selectivity

ORIC-114 has demonstrated potent and selective inhibition of various EGFR and HER2 exon 20 insertion mutations in both biochemical and cell-based assays.

Table 1: Biochemical IC50 of ORIC-114 Against EGFR Exon 20 Insertion Mutants[2]

EGFR Exon 20 Insertion Mutant	IC50 Ratio (WT/Mutant)
A763_Y764insFHEA	6
N771_P772insH	5
A767_S768insTLA	4

Table 2: Cellular EC50 of ORIC-114 in BaF3 Cells Expressing EGFR Mutations[3]

EGFR Mutation Type	EC50 (nM)
Wild-Type (WT)	>1000
Exon 20 Insertions	1-10
Atypical PACC	1-10
Classical (L858R, del19)	10-100

## Clinical Pharmacodynamics

In the Phase 1b study, the pharmacodynamic activity of ORIC-114 was assessed by measuring changes in circulating tumor DNA (ctDNA) in patients with EGFR-mutant NSCLC. Blood samples were collected at screening and on Cycle 2 Day 1 and analyzed using the Guardant360® assay.[3] A significant reduction in the variant allele frequency (VAF) of EGFR mutations was observed, indicating target engagement and anti-tumor activity.[3]

**Caption:** Workflow for assessing molecular response to ORIC-114.

## Experimental Protocols

### Biochemical Kinase Assays

Biochemical potency was determined using the AssayQuant Phosphosens detection technology with individual recombinant proteins. Assays were performed with a 16-point dose titration of ORIC-114 to determine the IC50 values.<sup>[2]</sup>

### Cell Viability Assays

BaF3 cells stably expressing various EGFR mutations were treated with a range of concentrations of ORIC-114 for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Absolute EC50 values were calculated from the dose-response curves.<sup>[2]</sup><sup>[3]</sup>

### In Vivo Tumor Models

Subcutaneously implanted patient-derived xenograft (PDX) models of NSCLC harboring EGFR exon 20 insertions were utilized. Mice were treated with ORIC-114 orally once daily at doses of 2 mg/kg and 4 mg/kg for 21 to 27 days. Tumor volumes were measured by calipers, and tumor growth inhibition (TGI) was calculated using the formula:  $TGI = [1 - (TV_{tf} - TV_{t0}) / (TV_{cf} - TV_{c0})] \times 100\%$ , where TV is tumor volume, t is the treatment group, c is the control group, f is the final day, and 0 is the initial day.<sup>[2]</sup><sup>[3]</sup>

### Clinical ctDNA Analysis

Peripheral blood samples from patients in the Phase 1b trial were collected in Streck Cell-Free DNA BCT tubes. Plasma was isolated, and cell-free DNA was extracted and analyzed using the Guardant360® next-generation sequencing platform to identify and quantify somatic mutations.<sup>[3]</sup>

## Conclusion

ORIC-114 is a potent, selective, and brain-penetrant irreversible inhibitor of EGFR and HER2 with exon 20 insertion mutations. Its favorable pharmacokinetic profile supports once-daily oral dosing. Preclinical and preliminary clinical data demonstrate robust pharmacodynamic activity, leading to significant anti-tumor responses. The ongoing clinical development of ORIC-114

(NCT05315700) will further elucidate its safety and efficacy profile in this patient population with a high unmet medical need.

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## References

- 1. mayo.edu [mayo.edu]
- 2. oricpharma.com [oricpharma.com]
- 3. oricpharma.com [oricpharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. oricpharma.com [oricpharma.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)